Isopropenylcyclopropane

Overview

Description

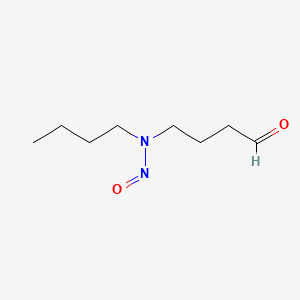

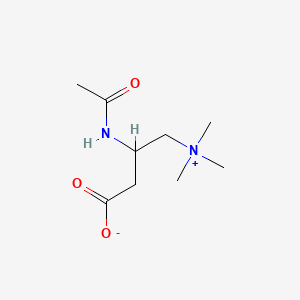

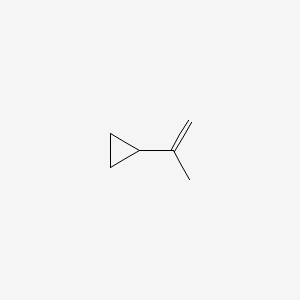

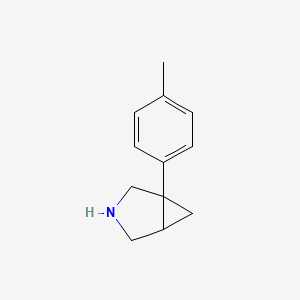

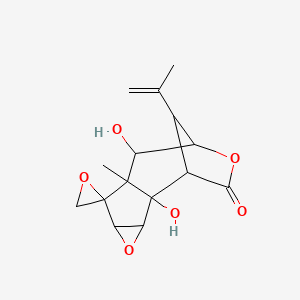

Isopropenylcyclopropane, also known as 1-methylethenylcyclopropane, is an organic compound with the molecular formula C6H10. It is a cyclopropane derivative where one of the hydrogen atoms is replaced by an isopropenyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research .

Mechanism of Action

Target of Action

Isopropenylcyclopropane is a chemical compound with the molecular formula C6H10 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s known that the compound can undergo reactions such as addition with arylsulfenyl chlorides . The outcome of these reactions can vary depending on the polarity of the medium .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Biochemical Analysis

Biochemical Properties

Isopropenylcyclopropane plays a role in various biochemical reactions, particularly those involving ring expansion and rearrangement. It interacts with enzymes such as cyclopropane fatty acid synthase, which catalyzes the formation of cyclopropane rings in fatty acids . The interaction between this compound and these enzymes often involves the formation of intermediate carbocations, which then undergo rearrangement to form more stable products. Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its oxidation and subsequent metabolic transformations .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to alterations in signal transduction . This compound has also been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the flux of metabolic pathways by acting as a competitive inhibitor or activator of key enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of enzymes involved in fatty acid synthesis by forming stable enzyme-substrate complexes . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and altering their affinity for specific promoter regions . These interactions can lead to upregulation or downregulation of target genes, thereby influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, where certain concentrations of the compound lead to significant changes in metabolic activity and organ function . These findings highlight the importance of dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be metabolized by cytochrome P450 enzymes to form various oxidized products, which are then further processed by other metabolic enzymes . These metabolic transformations can affect the levels of key metabolites and influence overall metabolic flux. Additionally, this compound can interact with cofactors such as NADPH, which are essential for its enzymatic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, ensuring its proper localization and accumulation . These transport mechanisms are crucial for the compound’s biological activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these specific organelles . The subcellular distribution of this compound is important for its role in lipid metabolism and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropenylcyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with phosphorus tribromide to form cyclopropylmethyl bromide, which is then treated with a strong base such as potassium tert-butoxide to yield this compound. Another method involves the cyclopropanation of isopropenyl compounds using diazomethane or similar reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cyclopropanation of isopropenyl derivatives. This process often employs metal catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropenylcyclopropane undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids.

Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield cyclopropylpropane.

Substitution: It reacts with halogens or halogenating agents to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Bromine, chlorine, radical initiators.

Major Products:

Oxidation: Cyclopropane carboxylic acids.

Reduction: Cyclopropylpropane.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Isopropenylcyclopropane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology: Studies have explored its potential as a bioactive compound, particularly in the development of pharmaceuticals.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Isopropenylcyclopropane can be compared with other cyclopropane derivatives such as:

Cyclopropylmethane: Similar in structure but lacks the isopropenyl group, resulting in different reactivity and applications.

Cyclopropylpropene: Contains a propene group instead of an isopropenyl group, leading to variations in chemical behavior.

Cyclopropylcarbinol: Features a hydroxyl group, making it more reactive in certain types of chemical reactions.

Uniqueness: The presence of the isopropenyl group in this compound imparts unique reactivity, particularly in cycloaddition and ring-opening reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

IUPAC Name |

prop-1-en-2-ylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-5(2)6-3-4-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPHNILWOMCVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196887 | |

| Record name | Cyclopropane, (1-methylethenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-22-3 | |

| Record name | Isopropenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004663223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropenylcyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane, (1-methylethenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPENYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y13ECQ7FPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1,3-benzoxazol-2-yl)hydrazino]propanenitrile](/img/structure/B1205422.png)